4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component condensation reactions. One common method involves the reaction of cyanothioacetamide with acetaldehyde and a suitable amine, such as piperidine . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it exhibits affinity for the zinc finger domain of the HIV-1 nucleocapsid protein, which is crucial for the virus’s replication process . The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound has a similar structure but contains a thioxo group instead of an oxo group.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another related compound used in organocatalytic reactions.
Uniqueness
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (commonly referred to as DMODP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DMODP, including its antimicrobial, antifungal, and anticancer activities, supported by various studies and case reports.
DMODP has the following chemical characteristics:
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 148.17 g/mol
- Melting Point : Approximately 290 °C (decomposes)
- CAS Number : 769-28-8
Antimicrobial Activity
Recent studies have demonstrated that DMODP exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of DMODP
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 31.25 - 125 μM |
Methicillin-resistant S. aureus (MRSA) | 62.216 - 124.432 μg/mL |
A study published in MDPI indicated that DMODP showed bactericidal action against Gram-positive bacteria, particularly MRSA, with a mechanism involving inhibition of protein synthesis and nucleic acid production . The compound's efficacy was comparable to standard antibiotics such as gentamicin and fluconazole.
Antifungal Activity
DMODP also exhibits antifungal properties, particularly against Candida species.
Table 2: Antifungal Activity of DMODP
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 6.5 μM |
Trichophyton interdigitale | MIC not specified |
The antifungal activity was noted to surpass that of some conventional antifungal agents, indicating potential for therapeutic applications in treating fungal infections .
Anticancer Activity
Research into the anticancer potential of DMODP has revealed promising results. In vitro studies have shown that DMODP can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Effects
A study explored the effects of DMODP on human cancer cell lines, demonstrating that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited IC50 values in the micromolar range across different cell lines, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of DMODP is influenced by its chemical structure. Modifications to the pyridine ring and substituents at specific positions can enhance or diminish its biological effects.
Key Findings:
- Substituent Variations : Different substituents at positions 3 and 5 of the pyridine ring significantly affect antimicrobial potency.
- Electrophilic Nature : The presence of electron-withdrawing groups enhances the reactivity and biological activity against microbial pathogens.
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-5-7(3-10)6(2)12-9(13)8(5)4-11/h1-2H3,(H,12,13) |
InChI Key |
RZMOJCBAGWENSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)C)C#N |
Origin of Product |
United States |
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